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Introduction
3'-Galactosyllactose (3'-GL), a trisaccharide composed of a galactose molecule linked

β(1→3) to the galactose unit of lactose, is a significant component of human milk

oligosaccharides (HMOs) and commercially available galactooligosaccharide (GOS) mixtures.

[1][2] As a prebiotic, 3'-GL plays a crucial role in shaping the infant gut microbiome by

selectively promoting the growth of beneficial bacteria such as Bifidobacterium.[2] The precise

structural characterization of 3'-GL is paramount for understanding its biological function, for

quality control in infant formula, and for its development as a potential therapeutic agent. This

application note provides a detailed protocol for the structural elucidation of 3'-GL using a

combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS), two powerful analytical techniques for the characterization of complex

carbohydrates.

Recent advancements in chemical synthesis have enabled the gram-scale production of 3'-GL,

facilitating in-depth biological and structural studies.[1][2] This availability of pure material is

essential for obtaining high-quality spectroscopic data for unambiguous structural assignment.

Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed

structural analysis of oligosaccharides, providing information on the monosaccharide

composition, anomeric configurations, glycosidic linkage positions, and the overall three-

dimensional structure. For 3'-Galactosyllactose, a combination of one-dimensional (¹H) and
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two-dimensional (¹H-¹H COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) NMR

experiments is employed to assign all proton and carbon resonances and to establish the

connectivity between the monosaccharide units.

Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for 3'-Galactosyllactose,

assigned based on extensive 2D NMR analysis.
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Residue Position
¹H Chemical Shift

(ppm)

¹³C Chemical Shift

(ppm)

Glc (α-anomer) 1 5.22 92.8

2 3.54 72.5

3 3.88 73.8

4 3.93 70.2

5 3.82 76.1

6a 3.80 61.7

6b 3.76

Glc (β-anomer) 1 4.67 96.7

2 3.28 75.3

3 3.52 76.4

4 3.92 70.2

5 3.49 76.4

6a 3.80 61.7

6b 3.76

Gal' 1' 4.45 104.2

2' 3.59 72.3

3' 3.84 82.3

4' 4.16 69.8

5' 3.69 76.2

6'a 3.78 62.1

6'b 3.75

Gal'' 1'' 4.54 104.5

2'' 3.63 71.9
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3'' 3.71 73.9

4'' 3.91 69.8

5'' 3.74 76.1

6''a 3.78 62.1

6''b 3.75

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. The

data presented here is a representative example.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 1-5 mg of purified 3'-Galactosyllactose in 0.5 mL of

deuterium oxide (D₂O, 99.96%). For complete exchange of hydroxyl protons, lyophilize the

sample from D₂O two to three times.

NMR Data Acquisition:

Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

Maintain the sample temperature at 298 K.

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire the following two-dimensional NMR spectra:

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings

within each monosaccharide ring.

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a

single spin system (i.e., a single monosaccharide residue). Use a mixing time of 80-120

ms.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton

with its directly attached carbon.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3

bond) correlations between protons and carbons, which is crucial for determining the

glycosidic linkages.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To identify through-space correlations between

protons on adjacent monosaccharide residues, confirming the glycosidic linkages and

providing information about the 3D conformation. Use a mixing time of 200-400 ms.

Data Processing and Analysis:

Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, or

similar).

Reference the ¹H chemical shifts to the residual HDO signal (δ 4.79 ppm at 298 K).

Assign the proton and carbon resonances for each monosaccharide unit starting from the

anomeric protons, which typically resonate in a distinct downfield region.

Use the HMBC spectrum to identify key correlations across the glycosidic bonds. For 3'-

GL, a correlation between H-1'' of the terminal galactose and C-3' of the internal

galactose, and between H-1' of the internal galactose and C-4 of the glucose residue will

be observed.

Confirm the linkages and sequence with NOESY/ROESY data, looking for intermolecular

NOEs between the anomeric proton of one residue and protons on the aglyconic residue.

Structural Analysis by Mass Spectrometry
Mass spectrometry (MS) provides complementary information to NMR by determining the

molecular weight of the oligosaccharide and providing fragmentation data that can be used to

deduce the sequence of monosaccharide units. Electrospray ionization (ESI) is a soft ionization

technique commonly used for oligosaccharide analysis, as it minimizes in-source fragmentation

and allows for the observation of intact molecular ions.

Quantitative MS Data
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Tandem mass spectrometry (MS/MS) of the [M+Na]⁺ adduct of 3'-Galactosyllactose (m/z

527.15) provides characteristic fragmentation patterns. The major fragment ions observed are

summarized in the table below.

m/z Ion Type
Proposed Fragment

Structure

527.15 [M+Na]⁺
Intact 3'-Galactosyllactose with

sodium adduct

365.10 Y₂ Gal-Glc + Na⁺

347.09 B₂ Gal-Gal + Na⁺

203.05 Y₁ Glc + Na⁺

185.04 B₁ Gal + Na⁺

Note: The nomenclature for fragment ions is based on the Domon and Costello system.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a 10 µM solution of 3'-Galactosyllactose in a 1:1 (v/v) mixture

of acetonitrile and water. The addition of a small amount of sodium salt (e.g., 1 mM NaCl)

can enhance the formation of sodium adducts, which often provide clearer fragmentation

spectra.

Mass Spectrometry Analysis:

Perform the analysis on a high-resolution mass spectrometer, such as a quadrupole time-

of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI)

source.

Operate the ESI source in positive ion mode.

Acquire full scan MS spectra to confirm the molecular weight of 3'-Galactosyllactose
(C₁₈H₃₂O₁₆, exact mass: 504.1690 Da). The most abundant ion should correspond to the

sodium adduct [M+Na]⁺ at m/z 527.1539.
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Tandem Mass Spectrometry (MS/MS) Analysis:

Select the [M+Na]⁺ precursor ion (m/z 527.15) for collision-induced dissociation (CID).

Apply a range of collision energies to obtain optimal fragmentation.

Analyze the resulting product ion spectrum to identify characteristic fragment ions. The

fragmentation of oligosaccharides typically involves cleavage of the glycosidic bonds,

resulting in B- and Y-type ions, and cross-ring cleavages (A- and X-type ions).

The observation of a Y₂ ion at m/z 365.10 (corresponding to the lactose unit) and a B₂ ion

at m/z 347.09 (corresponding to the digalactosyl unit) confirms the sequence of the

trisaccharide.

Visualization of Workflows and Structures
Experimental Workflow
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Caption: Experimental workflow for the structural elucidation of 3'-Galactosyllactose.

Structure of 3'-Galactosyllactose with Key NMR
Correlations
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Caption: Key HMBC correlations confirming the glycosidic linkages in 3'-Galactosyllactose.

MS/MS Fragmentation Pattern of 3'-Galactosyllactose

Major Fragment Ions

[Gal-Gal-Glc + Na]⁺
m/z 527.15

Y₂: [Gal-Glc + Na]⁺
m/z 365.10

Glycosidic bond cleavage
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m/z 347.09
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Y₁: [Glc + Na]⁺
m/z 203.05

B₁: [Gal + Na]⁺
m/z 185.04
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Caption: Simplified MS/MS fragmentation pattern of the [M+Na]⁺ adduct of 3'-
Galactosyllactose.

Conclusion
The combined application of high-resolution NMR spectroscopy and mass spectrometry

provides a robust and comprehensive approach for the structural elucidation of 3'-
Galactosyllactose. NMR spectroscopy is instrumental in determining the monosaccharide

composition, anomeric configurations, and precise glycosidic linkages, while mass

spectrometry confirms the molecular weight and sequence of the trisaccharide. The detailed

protocols and representative data presented in this application note serve as a valuable

resource for researchers in the fields of glycobiology, food science, and drug development who

are working with this important human milk oligosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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